molecular formula C20H13ClFN3O B160880 p38 MAP 激酶抑制剂 CAS No. 219138-24-6

p38 MAP 激酶抑制剂

货号 B160880
CAS 编号: 219138-24-6
分子量: 365.8 g/mol
InChI 键: DZFBYHUKZSRPHU-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

P38 mitogen-activated protein kinases (MAPKs) are a class of MAPKs that respond to stress stimuli such as cytokines, ultraviolet irradiation, heat shock, and osmotic shock. They play a role in cell differentiation, apoptosis, and autophagy . The p38 MAP Kinase Inhibitor controls the biological activity of p38 MAP Kinase . It has been used in preclinical/clinical studies for the treatment of various disorders, especially those originating from inflammation .


Synthesis Analysis

The synthesis of p38 MAP Kinase Inhibitors has been a subject of research, with a fast iterative synthetic approach being used to identify novel highly selective p38 MAP kinase inhibitors .


Molecular Structure Analysis

A detailed analysis of the previously released X-ray crystal structure of the inhibitors in the active site of the p38α MAPK enzyme revealed that some residues such as Met109 play a critical role in the occurrence of effective interactions by constructing strong H-bonds .


Chemical Reactions Analysis

The inhibitory activities of p38α kinase inhibitors have been studied, with one study identifying a highly specific and potent inhibitor directly from a 12.6 million membered DNA-encoded small molecule library .


Physical And Chemical Properties Analysis

The physical and chemical properties of p38α MAPK inhibitors have been evaluated in various studies. One study evaluated a wide range of well-known p38α MAPK inhibitors by measuring key physicochemical parameters to identify those capable of successfully crossing the blood-brain barrier (BBB) .

科学研究应用

p38 MAPK 抑制剂概述

p38 MAP 激酶抑制剂一直是研究的焦点,因为它们在调节促炎细胞因子方面起着作用,并在各种疾病中具有重要意义。将 p38α 发现为吡啶基咪唑化合物的分子靶点为探索这些抑制剂在类风湿关节炎、克罗恩病、慢性阻塞性肺病(COPD)和动脉粥样硬化等疾病中的治疗潜力铺平了道路。然而,在早期研究中,临床疗效和副作用一直是具有挑战性的 (Fisk et al., 2014)

类风湿关节炎

特定的 p38 MAP 激酶抑制剂已被证明可以阻断类风湿滑膜成纤维细胞培养中白细胞介素-6(IL-6)和白细胞介素-8(IL-8)的诱导,表明它们在治疗类风湿关节炎方面具有潜力。这些抑制剂在这种情况下可能会协同作用 (Suzuki 等人,2000年)

癌症研究

p38 MAP 激酶抑制剂已被研究其在癌症治疗中的作用。例如,一种特异性 p38 MAPK 抑制剂 VX-745 已显示可以抑制骨髓中多发性骨髓瘤细胞的生长,表明这是治疗这种癌症的一种新颖治疗靶点 (Hideshima et al., 2003)

阿尔茨海默病

最近的研究表明,p38 MAPK 参与了与阿尔茨海默病相关的关键过程,如 tau 磷酸化和神经炎症。抑制 p38 MAPK 被认为是治疗阿尔茨海默病的一种有前途的策略 (Lee & Kim, 2017)

抑制剂的开发

p38 MAP 激酶抑制剂的开发取得了重大进展。像二苯并苯酮这样的新型结构显示出低 ATP 竞争性和在全血中的高活性,使它们成为治疗用途的有前途的候选药物 (Fischer et al., 2013)。此外,苯胺基取代化合物的设计和合成作为 p38 抑制剂突显了该领域的持续努力 (Dorn et al., 2010)

作用机制

P38 MAPKs are activated by a wide range of cellular stresses and inflammatory cytokines and are involved in cell differentiation, autophagy, and apoptosis . The p38 MAP Kinase Inhibitor works by controlling the biological activity of p38 MAP Kinase .

安全和危害

While targeting p38 MAPK has demonstrated some therapeutic potential in COPD, its efficacy is limited. Nevertheless, combining p38 MAPK inhibitors with other anti-inflammatory steroids is a promising treatment choice .

未来方向

The future of p38 MAPK inhibitors looks promising, with research focusing on the design, production, and biological evaluation of new central nervous system (CNS)-active p38α MAPK inhibitors . There is also interest in repurposing p38 MAPK inhibitors for adjunct host directed therapies .

属性

IUPAC Name

2-(4-chlorophenyl)-4-(4-fluorophenyl)-5-pyridin-4-yl-1H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13ClFN3O/c21-15-3-7-17(8-4-15)25-20(26)18(13-1-5-16(22)6-2-13)19(24-25)14-9-11-23-12-10-14/h1-12,24H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZFBYHUKZSRPHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(NN(C2=O)C3=CC=C(C=C3)Cl)C4=CC=NC=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13ClFN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

p38 MAP Kinase Inhibitor

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
p38 MAP Kinase Inhibitor
Reactant of Route 2
Reactant of Route 2
p38 MAP Kinase Inhibitor
Reactant of Route 3
p38 MAP Kinase Inhibitor
Reactant of Route 4
p38 MAP Kinase Inhibitor
Reactant of Route 5
p38 MAP Kinase Inhibitor
Reactant of Route 6
p38 MAP Kinase Inhibitor

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。